molecular formula C12H20O3Si B14142436 [2-Methoxy-6-(methoxymethoxy)phenyl](trimethyl)silane CAS No. 89321-21-1

[2-Methoxy-6-(methoxymethoxy)phenyl](trimethyl)silane

Cat. No.: B14142436
CAS No.: 89321-21-1
M. Wt: 240.37 g/mol
InChI Key: VSVBHRFSKUBQCE-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methoxymethoxy)phenylsilane: is an organosilicon compound that features a phenyl ring substituted with methoxy and methoxymethoxy groups, as well as a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(methoxymethoxy)phenylsilane typically involves the reaction of 2-methoxy-6-(methoxymethoxy)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

2-Methoxy-6-(methoxymethoxy)phenol+Trimethylchlorosilane2-Methoxy-6-(methoxymethoxy)phenylsilane+HCl\text{2-Methoxy-6-(methoxymethoxy)phenol} + \text{Trimethylchlorosilane} \rightarrow \text{2-Methoxy-6-(methoxymethoxy)phenylsilane} + \text{HCl} 2-Methoxy-6-(methoxymethoxy)phenol+Trimethylchlorosilane→2-Methoxy-6-(methoxymethoxy)phenylsilane+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(methoxymethoxy)phenylsilane: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various organosilicon compounds with different functional groups.

Scientific Research Applications

2-Methoxy-6-(methoxymethoxy)phenylsilane: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(methoxymethoxy)phenylsilane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

2-Methoxy-6-(methoxymethoxy)phenylsilane: can be compared with similar compounds such as:

    Trimethyl(phenyl)silane: Lacks the methoxy and methoxymethoxy groups, resulting in different chemical properties and reactivity.

    2-Methoxyphenylboronic acid: Contains a boronic acid group instead of the trimethylsilyl group, leading to different applications and reactivity.

    Phenol, 2-methoxy-6-(2-propenyl): Features an allyl group instead of the trimethylsilyl group, affecting its chemical behavior and applications.

The uniqueness of 2-Methoxy-6-(methoxymethoxy)phenylsilane

Properties

CAS No.

89321-21-1

Molecular Formula

C12H20O3Si

Molecular Weight

240.37 g/mol

IUPAC Name

[2-methoxy-6-(methoxymethoxy)phenyl]-trimethylsilane

InChI

InChI=1S/C12H20O3Si/c1-13-9-15-11-8-6-7-10(14-2)12(11)16(3,4)5/h6-8H,9H2,1-5H3

InChI Key

VSVBHRFSKUBQCE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1[Si](C)(C)C)OC

Origin of Product

United States

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